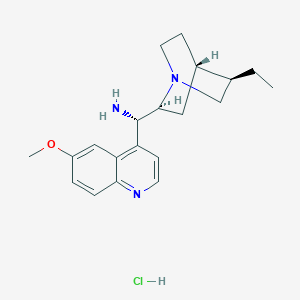![molecular formula C7H6N4O B13097970 [1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions under controlled conditions. The use of microwave irradiation and mechanochemical methods has been explored for large-scale synthesis due to their efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium hypochlorite.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride for cyclization, copper acetate for cycloaddition, and various bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield various substituted triazolo[1,5-a]pyridines, while nucleophilic substitution can introduce different functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Shares a similar triazole-pyridine fused ring structure but differs in its biological activities and applications.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide is unique due to its broad substrate scope, good functional group tolerance, and eco-friendly synthesis methods.
Eigenschaften
Molekularformel |
C7H6N4O |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-2-1-3-11-7(5)9-4-10-11/h1-4H,(H2,8,12) |
InChI-Schlüssel |
IKGMHFAXFDJTKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=N2)C(=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)

![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)

![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)

![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)




![Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-](/img/structure/B13097983.png)
